molecular formula C11H14O2 B12559697 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane CAS No. 147441-61-0

2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane

Cat. No.: B12559697
CAS No.: 147441-61-0
M. Wt: 178.23 g/mol
InChI Key: SFDXYHMRHIVYET-JTQLQIEISA-N
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Description

2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes. These processes often use molecular sieves or orthoesters to effectively remove water and drive the reaction to completion. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it acts as a protecting group, preventing unwanted side reactions. The pathways involved include acetalization and deprotection under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is unique due to its specific structural configuration, which provides enhanced stability and selectivity in chemical reactions. Its ability to form stable cyclic structures makes it a valuable compound in protecting carbonyl groups during synthesis .

Properties

CAS No.

147441-61-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(4R)-2,2-dimethyl-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1

InChI Key

SFDXYHMRHIVYET-JTQLQIEISA-N

Isomeric SMILES

CC1(OC[C@H](O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(OCC(O1)C2=CC=CC=C2)C

Origin of Product

United States

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